![molecular formula C12H15BN2O3 B2482470 [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid CAS No. 2377605-89-3](/img/structure/B2482470.png)
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a useful research compound. Its molecular formula is C12H15BN2O3 and its molecular weight is 246.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs: These compounds, which include structures related to 1,3,4-oxadiazole, demonstrated antitumor activity against a panel of 11 cell lines in vitro. One compound exhibited a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).
Electron Transport Materials
- Oxadiazole Derivatives for Electron Transport: New oxadiazole derivatives were synthesized and characterized for use as electron-transporting or hole-blocking materials in organic optoelectronic devices. The introduction of the oxadiazole unit enhanced the stability of these materials (Liu et al., 2007).
Optoelectronic Properties
- Bicyclometalated Iridium Complexes with 1,3,4-Oxadiazole: These complexes were used in polymer light-emitting devices, demonstrating enhanced optoelectronic properties, including high luminance efficiency and brightness (Xiao et al., 2009).
Fluorescence Recognition
- Boronic Acid Derivative for Sequential On-Off-On Fluorescence Probe: A novel boronic acid derivative functionalized with a 1,3,4-oxadiazole moiety was synthesized and used as a fluorescence probe for Fe3+ ions and F- ions. This probe showed high selectivity and sensitivity under physiological conditions, and its low cytotoxicity allowed for successful bioimaging in living cells (Selvaraj et al., 2019).
Mechanism of Action
Target of Action
The primary targets of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid are currently unknown. This compound is a derivative of the 1,3,4-oxadiazole family
Mode of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit diverse biological activities, including anti-tumor , anti-inflammatory , and herbicidal properties . The boronic acid group may also play a role in the compound’s interaction with its targets, as boronic acids are often used in Suzuki-Miyaura coupling reactions .
Biochemical Pathways
Based on the known activities of related compounds, it could potentially influence pathways related to cell proliferation, inflammation, and plant growth .
Result of Action
Given the known activities of related compounds, it may have potential anti-tumor, anti-inflammatory, or herbicidal effects .
Properties
IUPAC Name |
[3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-15-14-10(18-11)8-5-4-6-9(7-8)13(16)17/h4-7,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXYYWBCRRLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
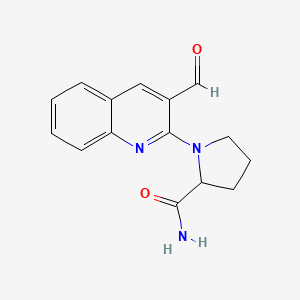
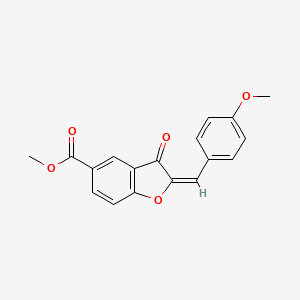
methanone](/img/structure/B2482397.png)
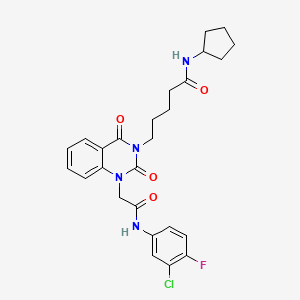
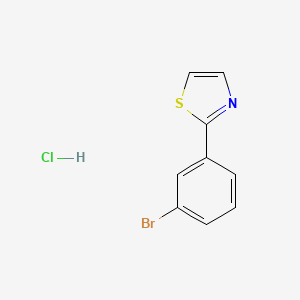
![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
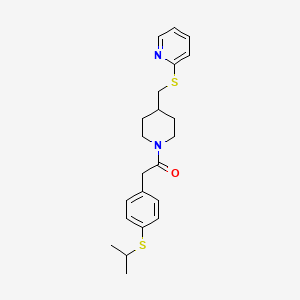
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)
